molecular formula C26H20N2 B146795 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline CAS No. 4733-39-5

2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline

Cat. No.: B146795
CAS No.: 4733-39-5
M. Wt: 360.4 g/mol
InChI Key: STTGYIUESPWXOW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of Bathocuproine is the electron transport layer in Organic Light Emitting Diodes (OLEDs) . It is used as a hole-blocking material to prevent the recombination of electrons and holes .

Mode of Action

Bathocuproine acts as a barrier for holes (positive charges) and allows the flow of electrons (negative charges). This selective transportation of charges helps in the efficient functioning of OLEDs .

Biochemical Pathways

In the context of OLEDs, the biochemical pathways are replaced by electronic pathways . Bathocuproine influences the flow of charges in these pathways, ensuring that electrons reach the emissive layer of the OLED, where they recombine with holes to emit light .

Pharmacokinetics

While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of Bathocuproine, we can discuss its physical properties that affect its function in OLEDs. It has a high melting point (288°C) and energy level (3.3 eV), making it suitable for use in OLEDs .

Result of Action

The use of Bathocuproine in OLEDs results in improved electroluminescent intensity and luminous efficiency . It also causes a blueshift of electroluminescent spectra, indicating a change in the color of emitted light .

Action Environment

The performance of Bathocuproine can be influenced by environmental factors such as temperature and humidity. It should be stored in a dry, cool, and well-ventilated place . Its effectiveness can also be affected by the materials it is paired with in the OLED .

Chemical Reactions Analysis

2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents and conditions used in these reactions include polar solvents, controlled temperatures, and appropriate catalysts to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used but generally include substituted phenanthroline derivatives .

Scientific Research Applications

2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline has a wide range of scientific research applications across various fields:

    Chemistry: In chemistry, bathocuproine is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: In biological research, bathocuproine is used as a fluorescent probe for detecting copper ions in biological samples.

    Industry: In the industrial sector, bathocuproine is used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells.

Properties

IUPAC Name

2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline
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InChI

InChI=1S/C26H20N2/c1-17-15-23(19-9-5-3-6-10-19)21-13-14-22-24(20-11-7-4-8-12-20)16-18(2)28-26(22)25(21)27-17/h3-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTGYIUESPWXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC3=C(C=C(N=C3C2=N1)C)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C26H20N2
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DSSTOX Substance ID

DTXSID4063585
Record name 1,10-Phenanthroline, 2,9-dimethyl-4,7-diphenyl-
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Molecular Weight

360.4 g/mol
Source PubChem
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name Bathocuproine
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CAS No.

4733-39-5
Record name Bathocuproine
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Record name 1,10-Phenanthroline, 2,9-dimethyl-4,7-diphenyl-
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Record name 1,10-Phenanthroline, 2,9-dimethyl-4,7-diphenyl-
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Record name 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Bathocuproine (BCP) primarily acts by selectively chelating copper ions, specifically Cu(I) ions [, , , , ]. This chelation forms a stable complex, (BCP)2Cu2+, effectively reducing the availability of free copper ions [].

  • Inhibition of copper-dependent reactions: By chelating copper, BCP can inhibit enzymes and reactions that require copper as a cofactor [, , , , ].
  • Alteration of redox states: BCP can interfere with redox reactions involving copper ions, influencing cellular processes sensitive to redox balance [, , ].
  • Modification of electronic properties: In material science, BCP is used as a buffer layer in organic electronic devices, modifying energy levels and facilitating charge transport [, , , , , ].

ANone: Bathocuproine (BCP) is an organic compound with the following characteristics:

  • Spectroscopic Data:
    • UV-Vis Spectroscopy: BCP exhibits characteristic absorbance peaks, particularly in the presence of Cu(I) ions, enabling its use in spectrophotometric determination of copper [, , , ].

ANone: BCP demonstrates good material compatibility and stability in a variety of applications:

  • Organic Electronics: BCP is widely employed in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its excellent film-forming properties, electron transport capability, and ability to act as a hole-blocking layer [, , , ]. It exhibits stability under various operational conditions and enhances device performance and lifespan.
  • Chemical Sensing: BCP's selectivity for Cu(I) ions makes it suitable for developing copper sensors. When incorporated into sensing platforms like optical fibers or electrodes, BCP enables sensitive and selective detection of copper in various matrices [, ].

ANone: While not a catalyst itself, BCP plays a crucial role in certain catalytic reactions:

  • Ullmann Cross-Coupling: BCP acts as a ligand in nickel-catalyzed Ullmann cross-coupling reactions, enhancing selectivity for the desired cross-coupled products []. Its presence in the reaction mixture influences the catalytic activity and selectivity of the nickel catalyst.

ANone: Computational methods provide valuable insights into BCP's properties and behavior:

  • Electronic Structure Calculations: Density functional theory (DFT) calculations have been used to investigate the electronic structure of BCP, particularly its energy levels and interactions with metals in electronic devices [, ]. These calculations aid in understanding charge transport mechanisms and optimizing device performance.
  • Molecular Modeling: Molecular dynamics simulations can be employed to study the self-association of BCP and its binding interactions with target molecules like amyloid-beta peptide, providing information on binding affinities and structural features important for interaction [, ].

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